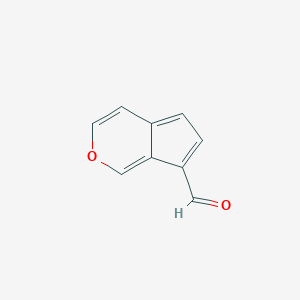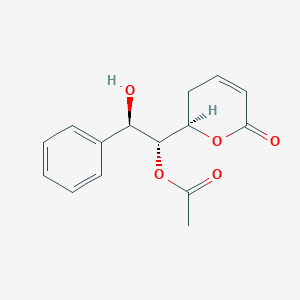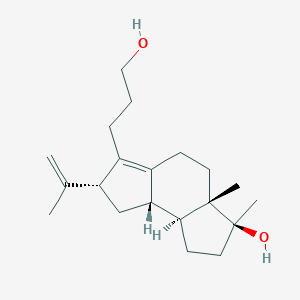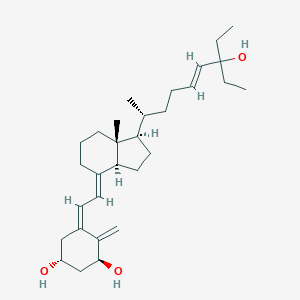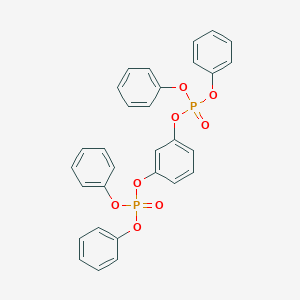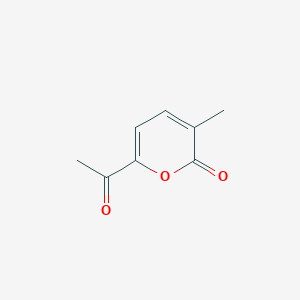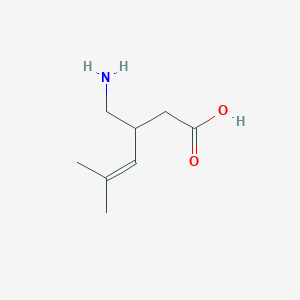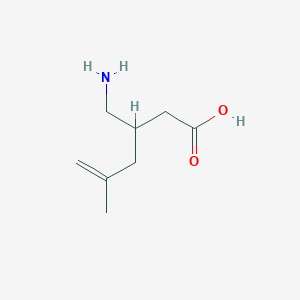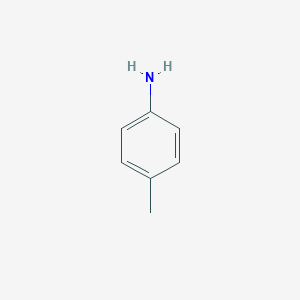
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is a synthetic compound that belongs to the family of benzothieno pyridines. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is not fully understood. However, it has been shown to act on various molecular targets, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the NF-κB pathway, which regulates inflammation and immune response. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes and reducing oxidative stress. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine in lab experiments is its ability to act on multiple molecular targets, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
For research on 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine include further studies on its mechanism of action and optimization of its use in lab experiments. It also includes studies on its potential use in the treatment of neurodegenerative diseases and cancer, as well as its potential use as a neuroprotective agent. Additionally, future research could focus on the development of new compounds based on the structure of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a catalyst. The resulting product is then treated with an acid to form the final compound. This method has been optimized to produce high yields of pure compound, making it suitable for large-scale synthesis.
Propiedades
Número CAS |
151227-26-8 |
|---|---|
Nombre del producto |
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine |
Fórmula molecular |
C18H22N2O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22) |
Clave InChI |
SVRBBAYDEIWDKC-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
SMILES canónico |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
Sinónimos |
3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine 3-OHCycNCO-BTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



